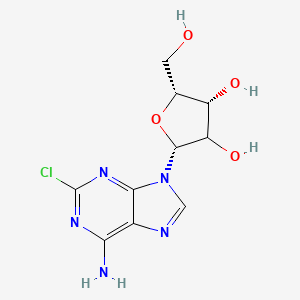
potassium;2-ethoxy-2-oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;2-ethoxy-2-oxoacetate, also known as ethyl potassium oxalate, is a crystalline salt with the chemical formula C4H5KO4. It is a derivative of oxalic acid and is commonly used in organic synthesis as a reagent and catalyst. This compound is known for its stability and solubility in water and alcohol, making it a versatile chemical in various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium;2-ethoxy-2-oxoacetate can be synthesized through the reaction of diethyl oxalate with potassium hydroxide. The reaction typically involves mixing diethyl oxalate with an aqueous solution of potassium hydroxide, followed by heating to promote the formation of the desired product. The reaction can be represented as follows:
C4H6O4+KOH→C4H5KO4+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and precise control of reaction conditions such as temperature and pH .
Análisis De Reacciones Químicas
Types of Reactions
Potassium;2-ethoxy-2-oxoacetate undergoes various chemical reactions, including:
Decarboxylative Coupling: This reaction involves the removal of a carboxyl group and coupling with aryl or alkenyl halides.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in decarboxylative coupling reactions.
Aryl and Alkenyl Halides: Common substrates for coupling reactions.
Phosphine Ligands: Enhance the efficiency of palladium-catalyzed reactions.
Major Products
Aryl and Alkenyl Esters: Formed through decarboxylative coupling reactions.
Substituted Oxalates: Resulting from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Potassium;2-ethoxy-2-oxoacetate has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including esters and ketones.
Catalysis: Acts as a catalyst in esterification and carbonylation reactions.
Pharmaceuticals: Employed in the synthesis of intermediates for drug development.
Materials Science: Utilized in the preparation of functional materials with specific properties.
Mecanismo De Acción
The mechanism of action of potassium;2-ethoxy-2-oxoacetate in decarboxylative coupling reactions involves the formation of a palladium complex with the oxalate. The decarboxylation step is the rate-determining step, where the palladium complex undergoes a transition state with five-coordination. This leads to the formation of the desired ester product .
Comparación Con Compuestos Similares
Similar Compounds
Potassium;2-methoxy-2-oxoacetate: Similar in structure but with a methoxy group instead of an ethoxy group.
Potassium;2-oxo-2-phenylacetate: Contains a phenyl group, leading to different reactivity and applications.
Uniqueness
Potassium;2-ethoxy-2-oxoacetate is unique due to its stability and versatility in various chemical reactions. Its ability to undergo decarboxylative coupling without the need for copper as a support catalyst sets it apart from other similar compounds .
Propiedades
IUPAC Name |
potassium;2-ethoxy-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4.K/c1-2-8-4(7)3(5)6;/h2H2,1H3,(H,5,6);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPQQBNSTHRHEK-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5KO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![potassium;3-[(7R,8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-7-propyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate](/img/structure/B7805036.png)

![(1S,2S,13R)-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride](/img/structure/B7805053.png)


![(2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride](/img/structure/B7805073.png)
![4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide;dihydrochloride](/img/structure/B7805080.png)
![(15R,16S,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylic acid](/img/structure/B7805081.png)





